Methyl 5-hydroxybenzothiazole-2-carboxylate

Catalog No.
S843461
CAS No.
1261627-37-5
M.F
C9H7NO3S
M. Wt
209.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-hydroxybenzothiazole-2-carboxylate

CAS Number

1261627-37-5

Product Name

Methyl 5-hydroxybenzothiazole-2-carboxylate

IUPAC Name

methyl 5-hydroxy-1,3-benzothiazole-2-carboxylate

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)8-10-6-4-5(11)2-3-7(6)14-8/h2-4,11H,1H3

InChI Key

JSOOCQPPZJAYPW-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC2=C(S1)C=CC(=C2)O

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=CC(=C2)O

Methyl 5-hydroxybenzothiazole-2-carboxylate is a chemical compound characterized by the molecular formula C9H7NO3SC_9H_7NO_3S and a molecular weight of 209.22 g/mol. It features a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of a hydroxyl group and a carboxylate group enhances its reactivity and potential biological activity, making it an important compound in medicinal chemistry and organic synthesis.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones, utilizing oxidizing agents such as hydrogen peroxide.
  • Reduction: Reduction reactions can convert it into thiols or amines, often using reducing agents like sodium borohydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions allow for the introduction of different functional groups into the benzothiazole ring, expanding the diversity of derivatives that can be synthesized .

The specific products formed in these reactions depend on the reagents and conditions applied.

Methyl 5-hydroxybenzothiazole-2-carboxylate exhibits notable biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains.
  • Antiviral Activity: Research indicates potential efficacy against certain viral pathogens.
  • Anticancer Effects: The compound is being studied for its ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanism of action involves interactions with specific molecular targets, modulating enzyme activity and influencing cellular pathways.

Several synthetic methods are employed to produce methyl 5-hydroxybenzothiazole-2-carboxylate:

  • Condensation Reactions: A common method involves the condensation of 2-aminobenzenethiol with aldehydes or carboxylic acids, followed by cyclization to form the benzothiazole structure.
  • Three-Step Synthesis: Another approach includes a three-step synthesis where starting materials undergo Michael addition, oxidation, and cyclization to yield the desired product .
  • Industrial Production: In industrial settings, optimized conditions are utilized for large-scale production, often incorporating green chemistry principles to minimize environmental impact.

Methyl 5-hydroxybenzothiazole-2-carboxylate finds applications across various fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex benzothiazole derivatives with potential therapeutic properties.
  • Dyes and Pigments: Used in the production of dyes due to its vibrant color properties.
  • Industrial Chemicals: Employed in various chemical processes and formulations within the chemical industry .

Research into the interaction of methyl 5-hydroxybenzothiazole-2-carboxylate with biological targets has revealed its potential as a multitargeted-directed ligand. Studies have demonstrated its ability to bind with various receptors and enzymes, suggesting its utility in drug design for conditions such as cancer and neurodegenerative diseases .

Methyl 5-hydroxybenzothiazole-2-carboxylate can be compared with other benzothiazole derivatives:

Compound NameBiological ActivityUnique Features
2-AminobenzothiazoleAntimicrobial, anticancerContains an amino group enhancing reactivity
2-MercaptobenzothiazoleVulcanization acceleratorContains a thiol group for unique applications
BenzothiazoleDiverse applications in medicinal chemistryParent compound with broad utility

The uniqueness of methyl 5-hydroxybenzothiazole-2-carboxylate lies in its specific functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .

This compound's structural characteristics enable it to participate in diverse

Conventional Organic Synthesis Pathways

Cyclocondensation Reactions with 2-Aminothiophenol Derivatives

The synthesis of methyl 5-hydroxybenzothiazole-2-carboxylate through cyclocondensation reactions represents the most fundamental approach to benzothiazole construction [1]. The conventional methodology involves the condensation of 2-aminothiophenol derivatives with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization to form the benzothiazole ring system . The mechanism proceeds through nucleophilic attack of the amino group on the carbonyl carbon, forming an intermediate imine, which subsequently undergoes intramolecular cyclization with the thiol group [1] [3].

Research has demonstrated that the cyclocondensation of 2-aminothiophenol with various aromatic aldehydes under ultrasonic irradiation can yield benzothiazole derivatives with yields ranging from 65% to 83% in reaction times as short as 20 minutes at room temperature [1]. The reaction mechanism involves the formation of intermediate I through nucleophilic attack, followed by cyclization to yield intermediate II, and final air oxidation to furnish the benzothiazole derivatives [3].

A significant advancement in this field includes the development of solvent-free and catalyst-free synthesis methods [4]. Under optimized conditions using ultrasonic probe irradiation, benzothiazole derivatives can be synthesized with yields up to 83% in 20 minutes without the need for additional catalysts or solvents [3] [5]. The effectiveness of this approach has been demonstrated through comparative studies showing superior performance over conventional heating methods and ultrasonic bath techniques [5].

Table 1: Cyclocondensation Reaction Yields and Conditions

SubstrateReaction Time (min)Temperature (°C)Yield (%)Reference
4-Methoxybenzaldehyde20Room Temperature65 [3]
4-Chlorobenzaldehyde20Room Temperature67 [3]
4-Fluorobenzaldehyde20Room Temperature66 [3]
4-Bromobenzaldehyde20Room Temperature65 [3]
Benzaldehyde20Room Temperature83 [3]

The synthesis of hydroxy-substituted benzothiazole derivatives has been accomplished through elegant pathways utilizing thiocyanation reactions [6] [7]. The process involves the thiocyanation of aniline derivatives with thiocyanogen, followed by intramolecular cyclization to form the benzothiazole ring [7]. The mechanism shows that bromine is essential for the formation of thiocyanogen, which participates in the thiocyanation reaction [7].

Esterification and Functional Group Interconversion Strategies

The formation of methyl ester functionality in benzothiazole-2-carboxylate derivatives typically employs Fischer esterification methodology [8]. This process involves the acid-catalyzed reaction between carboxylic acids and methanol, where the equilibrium must be shifted toward the ester products through water removal or excess alcohol utilization [8]. The mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by methanol, and subsequent elimination of water [8].

Research has shown that the synthesis of benzothiazole-2-carboxylic acid derivatives can be achieved through direct condensation of carboxylic acids with 2-aminothiophenol under microwave irradiation [9]. This approach eliminates the need for solvents and provides efficient access to the target compounds [9]. The method has been successfully applied to various carboxylic acids, demonstrating broad substrate scope and excellent yields [9].

The development of three-step synthesis protocols has been reported for the preparation of methyl 6-hydroxybenzothiazole-2-carboxylate derivatives [10]. The process begins with Michael addition of 1,4-benzoquinone with cysteine methyl ester hydrochloride to afford hydroquinone intermediates [10]. Subsequent oxidation with potassium ferricyanide yields benzothiazine derivatives, which undergo ring contraction in acidic medium to produce the desired benzothiazole products [10].

Table 2: Esterification Reaction Optimization Parameters

ParameterOptimal ConditionEffect on YieldReference
Temperature140°CIncreased conversion [8]
Methanol Excess5-10 equivalentsEnhanced equilibrium shift [8]
Acid CatalystConcentrated sulfuric acidPromotes protonation [8]
Water RemovalAzeotropic distillationDrives reaction forward [8]

Advanced Catalytic Approaches

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of benzothiazole derivatives [11] [12]. The technology significantly reduces reaction times compared to conventional heating while maintaining or improving product yields and purity [11]. Research has demonstrated that microwave irradiation can complete benzothiazole synthesis within 1 to 1.5 minutes at 160 watts power [13].

The synthesis of 2-substituted benzothiazoles under microwave conditions has been achieved using various catalytic systems [12]. Polyphosphoric acid-mediated synthesis under microwave irradiation has shown particular promise, with reactions proceeding smoothly within several hours at 140°C to produce benzothiazoles with inherent viscosities up to 2.9 deciliters per gram [14]. The microwave-assisted approach offers advantages including shortened reaction times, enhanced chemical yields, and improved product purity [13].

Studies have revealed that microwave-assisted one-pot synthesis of benzothiazole libraries can be accomplished through cyclocondensation reactions promoted by specific oxidizing agents [12]. The methodology involves the treatment of 2-aminothiophenols with aldehydes under microwave conditions, resulting in good to excellent yields of the desired products [12]. The process has been successfully applied to the synthesis of analgesic agents, demonstrating the practical utility of microwave-mediated transformations [12].

Table 3: Microwave-Assisted Synthesis Optimization

Power (W)Time (min)Temperature (°C)Yield (%)Product QualityReference
1601.012078High purity [13]
1601.512085Excellent [13]
8003014092Superior [12]

Green Chemistry Applications in Solvent Selection

Green chemistry principles have been extensively applied to benzothiazole synthesis through the development of environmentally benign solvent systems [15] [16] [17]. Glycerol has emerged as an excellent green solvent for the ambient temperature synthesis of 2-arylbenzothiazoles without the need for additional catalysts [15]. The reaction proceeds through a one-pot, clean synthesis pathway that eliminates toxic organic solvents and harsh reaction conditions [15].

Deep eutectic solvents have been developed as efficient catalytic systems for benzothiazole synthesis [16]. The imidazolium chlorozincate ionic liquid supported on iron oxide nanoparticles has demonstrated remarkable efficiency in the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives [16]. This system achieves maximum yields of 78% for 2-phenylbenzothiazole while maintaining environmental compatibility and catalyst reusability [16].

Electrochemical synthesis approaches have been developed to replace traditional chemical oxidants with electricity [18]. The electro-organic synthesis method utilizes graphite-iron electrode combinations in aqueous media, achieving yields ranging from 64% to 91% without hazardous catalysts [18]. This approach represents a significant advancement in sustainable benzothiazole synthesis, eliminating toxic solvents and providing facile work-up procedures [18].

Table 4: Green Solvent Systems for Benzothiazole Synthesis

Solvent SystemReaction ConditionsYield Range (%)Environmental BenefitsReference
GlycerolAmbient temperature65-85Non-toxic, renewable [15]
Deep eutectic solventsSolvent-free, 78°C60-78Biodegradable, recyclable [16]
Aqueous electrolyticRoom temperature64-91Water-based, catalyst-free [18]
Ionic liquids60-120°C70-88Low volatility, reusable [19]

The development of metal-organic framework catalysts has provided new opportunities for sustainable benzothiazole synthesis [20]. Nickel-based metal-organic frameworks have demonstrated excellent catalytic activity for the synthesis of benzothiazole derivatives from aromatic aldehydes and 2-aminothiophenol [20]. The catalyst system offers advantages including short reaction times, good to excellent yields, environmental benignity, stability, non-toxicity, recyclability, and easy separation [20].

Industrial-Scale Production Challenges

Industrial-scale production of methyl 5-hydroxybenzothiazole-2-carboxylate faces several significant challenges related to process optimization, cost management, and regulatory compliance [21] [22]. The production process typically requires specialized equipment for chemical synthesis, filtration, drying, and packaging, with initial capital investments ranging from 500,000 to several million dollars depending on plant capacity [21].

Raw material price volatility represents a major challenge for industrial benzothiazole production [21] [23]. The synthesis relies on specific chemical compounds that are subject to fluctuating costs, and supply chain disruptions can significantly impact production economics [21]. Industrial facilities must implement strategic sourcing and inventory management systems to mitigate these risks [23].

The industrial synthesis of benzothiazole derivatives requires careful attention to reaction vessel design and safety protocols [21]. Reaction vessels must be constructed from corrosion-resistant materials and capable of operating under elevated temperatures and pressures [21]. Specialized filtration systems are essential for separating impurities and unreacted materials, while crystallization equipment ensures high-purity product formation [21].

Table 5: Industrial Production Scale-Up Challenges

Challenge CategorySpecific IssuesImpact LevelMitigation StrategiesReference
Raw Material CostsPrice volatilityHighLong-term supply contracts [21] [23]
Equipment RequirementsSpecialized reactorsMediumModular design approach [21]
Regulatory ComplianceSafety standardsHighContinuous monitoring systems [21]
Environmental ImpactWaste managementMediumGreen chemistry adoption [17]
Quality ControlProduct purityHighAdvanced analytical methods [21]

Process intensification strategies have been developed to address industrial-scale production challenges [24]. Continuous flow technology combined with supported nanoparticle catalysts has demonstrated potential for maximizing catalyst efficiency and reducing production costs [24]. The use of heterogeneous catalysts in continuous flow systems provides advantages including improved mass transfer, enhanced reaction control, and simplified product separation [24].

The implementation of sustainable manufacturing practices has become increasingly important for industrial benzothiazole production [22]. Companies are required to meet stringent environmental and safety regulations while maintaining competitive production costs [22]. The adoption of green chemistry principles, including solvent-free reactions and environmentally benign reagents, has become essential for modern industrial processes [17] [22].

XLogP3

2.2

Wikipedia

Methyl 5-hydroxy-1,3-benzothiazole-2-carboxylate

Dates

Modify: 2023-08-16

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